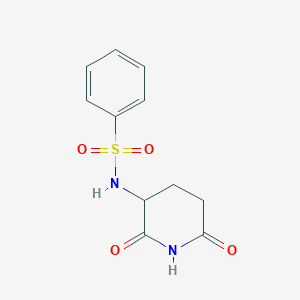
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the modulation of protein functions related to various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate protein functions, particularly in the context of disease-related proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as the cereblon protein. By binding to these targets, the compound can modulate their activity, leading to the degradation of certain proteins involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy, where the compound can promote the degradation of proteins that drive uncontrolled cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pomalidomide: A compound with a similar structure that also modulates protein functions.
Thalidomide: Another related compound known for its immunomodulatory effects.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is unique in its specific interaction with the cereblon protein and its ability to selectively degrade target proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
62143-63-9 |
|---|---|
Fórmula molecular |
C11H12N2O4S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15) |
Clave InChI |
IVUJJWIVXRGSCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















